molecular formula C11H15NO2S B14874249 2-(ethylthio)-N-methoxy-N-methylbenzamide

2-(ethylthio)-N-methoxy-N-methylbenzamide

Cat. No.: B14874249
M. Wt: 225.31 g/mol
InChI Key: SZFBPIHHSSRENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylthio)-N-methoxy-N-methylbenzamide is an organic compound with a complex structure that includes an ethylthio group, a methoxy group, and a methylbenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-methoxy-N-methylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under appropriate conditions.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a suitable leaving group on the benzamide core.

    Methoxylation: The methoxy group is introduced through methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(Ethylthio)-N-methoxy-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The ethylthio group can form interactions with sulfur-containing enzymes or proteins, while the methoxy and methylbenzamide groups can interact with other biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylthio)-N-methoxy-N-methylbenzamide: Similar structure but with a phenylthio group instead of an ethylthio group.

    2-(Methylthio)-N-methoxy-N-methylbenzamide: Similar structure but with a methylthio group instead of an ethylthio group.

    2-(Ethylthio)-N-methoxy-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group on the benzamide core.

Uniqueness

2-(Ethylthio)-N-methoxy-N-methylbenzamide is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the ethylthio group can enhance its reactivity and interaction with sulfur-containing biological targets, while the methoxy and methylbenzamide groups provide additional sites for chemical modification and interaction.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

2-ethylsulfanyl-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C11H15NO2S/c1-4-15-10-8-6-5-7-9(10)11(13)12(2)14-3/h5-8H,4H2,1-3H3

InChI Key

SZFBPIHHSSRENC-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N(C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.